N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Description
N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H15F3N4O3S2 and its molecular weight is 468.47. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitor Analogues
Research on similar chemical structures to N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide includes studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These studies have highlighted their potential in inhibiting the growth of certain cancer cells in vitro and in mouse xenograft models, suggesting a promising therapeutic approach in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
A different study focused on the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides, revealing that some derivatives exhibit antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and Candida species. This work illustrates the potential of such chemical structures in developing new antimicrobial agents (Muhi-eldeen et al., 1988).
Synthesis and Pharmacological Properties
Another related research area includes the synthesis and pharmacological evaluation of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives. These studies have explored the potential analgesic and anti-inflammatory activities of these compounds, indicating the broad applicability of thiadiazolyl structures in medicinal chemistry (Santagati et al., 1994).
Versatile Intermediates for Derivative Synthesis
The versatility of N-Acyl-3,3-difluoro-2-oxoindoles for the preparation of various 2,2-difluorophenylacetic derivatives, including those with 1,3,4-thiadiazol structures, has been described. This research demonstrates the chemical flexibility of these compounds in generating a wide range of products, highlighting their utility in synthetic organic chemistry (Boechat et al., 2008).
Properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)12-5-4-6-13(9-12)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIRRSLCPADSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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